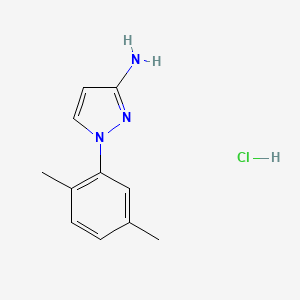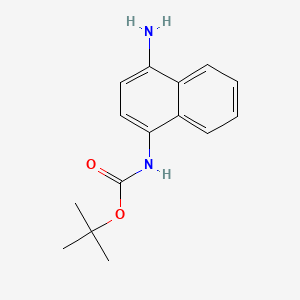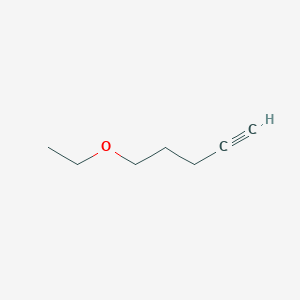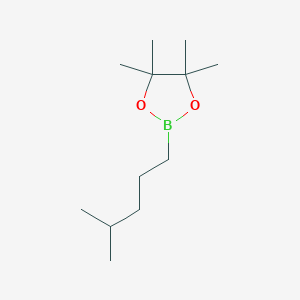![molecular formula C8H3BrClLiN2O2 B13466061 Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The bromine and chlorine atoms in the structure make it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of bromine or chlorine atoms with other functional groups.
Applications De Recherche Scientifique
Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
8-bromo-6-chloroimidazo[1,2-a]pyridine: Used as an intermediate in organic synthesis.
Uniqueness
Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications
Propriétés
Formule moléculaire |
C8H3BrClLiN2O2 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
lithium;6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4BrClN2O2.Li/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4;/h1-3H,(H,13,14);/q;+1/p-1 |
Clé InChI |
CBDKTGCSUTYJRG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C2=NC(=CN2C=C1Br)C(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)

![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)







![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
